molecular formula C8H6ClF3O B1610029 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol CAS No. 251352-64-4

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

Cat. No. B1610029
CAS RN: 251352-64-4
M. Wt: 210.58 g/mol
InChI Key: HCCWDTPILJKWCQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, also known as CPTFE, is a synthetic compound that has been used in a variety of scientific research applications. CPTFE is a colorless liquid with a distinct odor and a boiling point of approximately 101°C. It is used in a variety of laboratory experiments, including those involving organic synthesis, biochemistry, and pharmacology. CPTFE is a versatile compound that has many potential applications in the laboratory.

Scientific Research Applications

Polymerization Initiator

A study by Souverain et al. (1980) in the "European Polymer Journal" discusses the use of trifluoromethanesulphonates (triflates) in polymerizations of ethylenic monomers. This research indicates the potential use of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol in complex polymerization processes due to its interaction with triflates (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

Synthesis of Difluorostyrenes

Nakamura and Uneyama (2007) in "The Journal of Organic Chemistry" explored the synthesis of 1-substituted 2,2-difluorostyrenes, starting from compounds related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol. This demonstrates its role in synthesizing complex organic compounds (Nakamura & Uneyama, 2007).

Pharmaceutical and Chemical Synthesis

Research by Sosnovskikh et al. (2015) in the "European Journal of Organic Chemistry" indicates that derivatives of 2-(polyfluoroalkyl)chromones, which can be related to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, react with various compounds to produce a range of polyfunctionalized benzophenones and dihydroxanthones, highlighting its potential in pharmaceutical and chemical synthesis (Sosnovskikh, Korotaev, Barkov, Kutyashev, & Safrygin, 2015).

Chemical Reactions and Catalysis

A study by Mejía and Togni (2012) in "ACS Catalysis" discusses the use of 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one in the trifluoromethylation of aromatic compounds, showing how similar compounds to 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol can be used in chemical reactions and catalysis (Mejía & Togni, 2012).

Organic Light-Emitting Diodes (OLEDs)

Research by Yamamoto and Tamiaki (2015) in "Dyes and Pigments" shows the potential use of chlorophyll derivatives, which can be synthesized from compounds like 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol, in the development of organic light-emitting diodes (OLEDs) (Yamamoto & Tamiaki, 2015).

Novel Polyimides Synthesis

A study by Yin et al. (2005) in "Polymer" discusses the synthesis of novel fluorine-containing polyimides from fluorinated aromatic diamine monomers. This research demonstrates the applicability of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanol in advanced materials science, particularly in the development of high-performance polymers (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

properties

IUPAC Name

1-(2-chlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCWDTPILJKWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436455
Record name 1-(2-chlorophenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-2,2,2-trifluoroethanol

CAS RN

251352-64-4
Record name 1-(2-chlorophenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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